

4-tert-Butylphenylhydrazine hydrochloride melting point and physical properties

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Compound of Interest

Compound Name: 4-tert-Butylphenylhydrazine
hydrochloride

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4-tert-Butylphenylhydrazine Hydrochloride: A Technical Guide for Researchers

An in-depth examination of the physical properties, synthesis applications, and experimental protocols for **4-tert-Butylphenylhydrazine hydrochloride**, a key reagent in synthetic chemistry.

Introduction

4-tert-Butylphenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest to researchers and professionals in organic synthesis and drug development. Its primary utility lies in its role as a precursor in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds. This technical guide provides a comprehensive overview of its physical properties, detailed experimental protocols for its use, and a logical workflow for its application in the synthesis of substituted indoles.

Physical and Chemical Properties

The physical and chemical characteristics of **4-tert-Butylphenylhydrazine hydrochloride** are crucial for its handling, storage, and application in chemical reactions. While there are some discrepancies in the reported melting point in literature, the most consistently cited value from

commercial suppliers indicates a melting point with decomposition in the range of 212-216 °C. [1][2][3] The compound is typically a white to off-white or light brown crystalline solid or powder. [4] As a hydrochloride salt, it exhibits solubility in polar solvents such as water and alcohols.

For safe handling, it is important to note that **4-tert-Butylphenylhydrazine hydrochloride** is classified as an irritant, affecting the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment should be used when handling this reagent.

Table 1: Physical and Chemical Properties of **4-tert-Butylphenylhydrazine Hydrochloride**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₁₇ ClN ₂	[2]
Molecular Weight	200.71 g/mol	[2][5]
Melting Point	212-216 °C (with decomposition)	[1][2][3]
Appearance	White to off-white or light brown crystalline solid/powder	[4]
Solubility	Soluble in polar solvents (e.g., water, alcohols)	[4]
CAS Number	36600-66-5, 128231-55-0	[1][3]

Spectral Data

While specific, publicly archived spectra with detailed peak assignments for **4-tert-Butylphenylhydrazine hydrochloride** are not readily available, the expected spectral features can be predicted based on its molecular structure.

Expected ¹H NMR Spectral Features:

- **tert-Butyl Protons:** A sharp singlet peak around 1.3 ppm, integrating to 9 protons.
- **Aromatic Protons:** Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm), each integrating to 2 protons, characteristic of a 1,4-disubstituted benzene ring.

- Hydrazine Protons (-NH-NH₂): Broad signals that may appear at varying chemical shifts depending on the solvent and concentration. The protons of the hydrochloride salt may also be visible.

Expected ¹³C NMR Spectral Features:

- tert-Butyl Carbons: Two signals, one for the quaternary carbon and one for the three equivalent methyl carbons.
- Aromatic Carbons: Four signals for the aromatic carbons, two for the substituted carbons and two for the unsubstituted carbons.

Expected IR Spectral Features:

- N-H Stretching: Bands in the region of 3100-3300 cm⁻¹ corresponding to the hydrazine N-H bonds.
- C-H Stretching: Aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching from the tert-butyl group just below 3000 cm⁻¹.
- C=C Stretching: Aromatic ring C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
- N-H Bending: A band around 1600 cm⁻¹.

Experimental Protocols

The primary application of **4-tert-Butylphenylhydrazine hydrochloride** is in the Fischer indole synthesis.^{[6][7]} This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the reaction of a phenylhydrazine with an aldehyde or ketone.^[6]

General Protocol for the Fischer Indole Synthesis of 6-tert-Butyl-2-methylindole

This protocol is adapted from established procedures for the Fischer indole synthesis and is applicable for the reaction of **4-tert-Butylphenylhydrazine hydrochloride** with acetone to yield 6-tert-butyl-2-methylindole.

Materials:

- **4-tert-Butylphenylhydrazine hydrochloride**
- Acetone
- Glacial Acetic Acid
- 1 M Sodium Hydroxide Solution
- Dichloromethane or Ethyl Acetate for extraction
- Anhydrous Sodium Sulfate or Magnesium Sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
- Stirring and heating apparatus (magnetic stirrer with hot plate)
- Rotary evaporator

Procedure:

Step 1: Formation of the Phenylhydrazone

- In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine **4-tert-Butylphenylhydrazine hydrochloride** (1 equivalent) and acetone (1.1 equivalents).
- Add glacial acetic acid as the solvent. The amount should be sufficient to dissolve the starting materials upon heating.
- Heat the reaction mixture to reflux with constant stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This step typically takes 1-3 hours.

Step 2: Cyclization to the Indole

- Continue to heat the reaction mixture at reflux to facilitate the cyclization of the intermediate phenylhydrazone. This step may require several hours. The progress can also be monitored

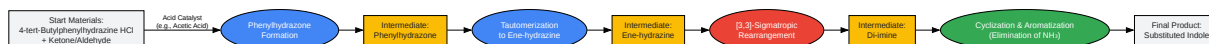
by TLC.

Step 3: Work-up and Purification

- Once the reaction is complete, allow the mixture to cool to room temperature.
- Carefully neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7-8.
- Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- The crude 6-tert-butyl-2-methylindole can be further purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow and Visualization

The Fischer indole synthesis is a multi-step process that can be effectively visualized to understand the sequence of transformations.



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Caption: Mechanistic workflow of the Fischer indole synthesis.

This diagram illustrates the key stages of the Fischer indole synthesis, starting from the initial reactants and proceeding through the formation of key intermediates to the final indole product. The process is initiated by an acid-catalyzed condensation to form a phenylhydrazone, which then undergoes a series of rearrangements and a cyclization with the elimination of ammonia to yield the aromatic indole.

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